molecular formula C14H10Cl2N2O B13814727 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline

3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline

Cat. No.: B13814727
M. Wt: 293.1 g/mol
InChI Key: SXECDLYDCYCBKX-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with a dichlorinated aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline typically involves the condensation of 2-aminophenol with 4,6-dichloro-2-methylaniline under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving temperatures around 150-200°C and pressures that ensure the reactants remain in the liquid phase .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The molecular pathways involved often include the activation of caspases and the disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dichlorinated aniline moiety, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline

InChI

InChI=1S/C14H10Cl2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3

InChI Key

SXECDLYDCYCBKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Cl)Cl)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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